6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-Nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core and multiple nitrophenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Nitrophenyl Groups: The nitrophenyl groups are introduced via nitration reactions, which involve the use of nitrating agents such as nitric acid and sulfuric acid.
Hydrazine Derivatization: The hydrazine moiety is incorporated through reactions with hydrazine derivatives under specific conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N2-(4-nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(4-nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and triazine moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N2-(4-nitrophenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine: Lacks the hydrazine moiety.
N2-(4-nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-1,3,5-triazine-2,4-diamine: Lacks the phenyl group.
Uniqueness
N2-(4-nitrophenyl)-6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine is unique due to its combination of nitrophenyl, hydrazine, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N9O4 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-N-(4-nitrophenyl)-2-N-[(E)-(4-nitrophenyl)methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H17N9O4/c32-30(33)18-10-6-15(7-11-18)14-23-29-22-27-20(24-16-4-2-1-3-5-16)26-21(28-22)25-17-8-12-19(13-9-17)31(34)35/h1-14H,(H3,24,25,26,27,28,29)/b23-14+ |
InChI Key |
VKORIWMVLWJXOC-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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